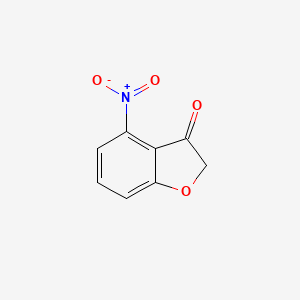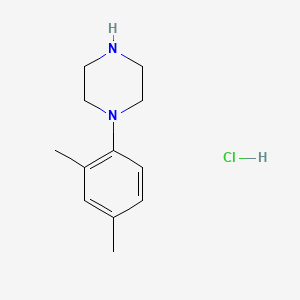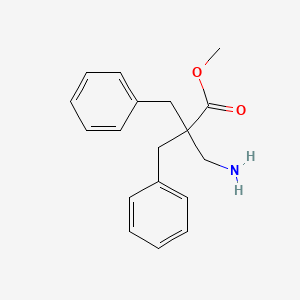
Methyl 3-amino-2,2-dibenzylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-amino-2,2-dibenzylpropanoate” is a chemical compound with the molecular formula C18H21NO2 . It has a molecular weight of 283.37 . The compound appears as a colorless to dark yellow viscous liquid .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 18 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“this compound” is a colorless to dark yellow viscous liquid . Its molecular weight is 283.37 .Wissenschaftliche Forschungsanwendungen
1. Antiproliferative Activity
Methyl 3-amino-2,2-dibenzylpropanoate derivatives have been studied for their antiproliferative activity. For instance, the compound methyl 4-[[4-(2-methylthiazol-4-yl)phenyl]amino]-4-oxobutanoate has shown potential in inhibiting DNA gyrase-ATPase activity, which is significant in cancer research (Yurttaş, Evren, & Özkay, 2022).
2. Protein Labelling
Derivatives of this compound have been utilized in protein labelling for internal radiotherapy applications. The compounds have been used in conjugation with human γ-globulin, demonstrating their utility in targeted radiotherapy (Ergun Efe, Pillai, Schlemper, & Troutner, 1991).
3. Synthesis of Enantiomerically Pure Compounds
In the field of organic synthesis, derivatives of this compound have been used to create enantiomerically pure compounds. This includes the synthesis of β-amino and α,β-diamino esters, which are valuable in medicinal chemistry and drug development (Couturier, Blanchet, Schlama, & Zhu, 2006).
4. Corrosion Inhibition
Compounds derived from this compound have been studied as corrosion inhibitors. Research has shown that these compounds are effective in preventing corrosion of metals like mild steel in acidic environments, highlighting their potential in industrial applications (Verma, Quraishi, & Singh, 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-(aminomethyl)-2-benzyl-3-phenylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-21-17(20)18(14-19,12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11H,12-14,19H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMGEQFKUATDAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)(CC2=CC=CC=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

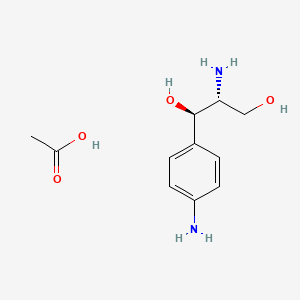


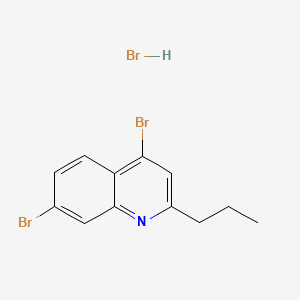


![Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598230.png)

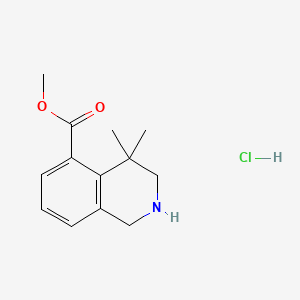
![2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B598240.png)
![6'-(trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B598241.png)
